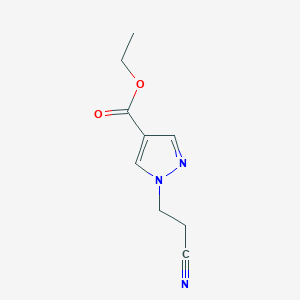

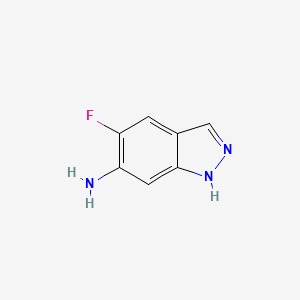

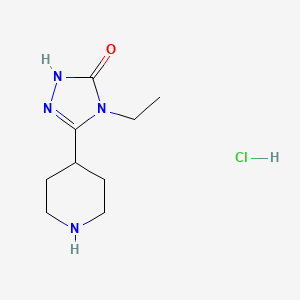

ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-cyanoacrylate is a liquid that you’ve probably used around the house. Because of its conjugated unsaturated groups, it polymerizes easily . It is the main component of cyanoacrylate glues and can be encountered under many trade names .

Synthesis Analysis

Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides. They are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods. For example, the structure of 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite is given by the SMILES stringCC(C)N(C(C)C)P(OCCC#N)N(C(C)C)C(C)C . Chemical Reactions Analysis

The most important feature of phosphoramidites is their ability to undergo the phosphoramidite coupling reaction that is, to react with nucleophilic groups in the presence of an acidic azole catalyst .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined by various methods. For example, the properties of 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite include a refractive index of 1.470 (lit.), a boiling point of 100°C/0.5mmHg (lit.), and a density of 0.949 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Heterocycles

A study by Ghaedi et al. (2015) presents a novel synthesis approach for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation, yielding new N-fused heterocycles with good to excellent efficiency. This method highlights the application of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate derivatives in preparing heterocyclic compounds, which are significant in medicinal chemistry and materials science Ghaedi et al., 2015.

Crystal Structure and Biological Activity

Research by Minga et al. (2005) focused on the synthesis and crystal structure determination of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate. The study found that this compound exhibits fungicidal and plant growth regulatory activities, indicating its potential in agricultural applications Minga et al., 2005.

Ultrasound-Assisted Synthesis

Machado et al. (2011) demonstrated an efficient ultrasound-assisted synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting a regioselective and time-efficient method for synthesizing pyrazole derivatives. The study underscores the role of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate in generating diverse pyrazole compounds under ultrasound irradiation Machado et al., 2011.

Wirkmechanismus

Target of Action

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a complex compoundIt’s worth noting that compounds with similar structures, such as ethyl 2-cyanoacrylate, are known to polymerize easily and are the active ingredients in commercial superglues .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may undergo rapid polymerization in the presence of moisture, similar to ethyl 2-cyanoacrylate .

Biochemical Pathways

A compound with a similar structure, 1-(2-cyanoethyl)pyrrole, has been shown to improve the electrochemical performance of lithium-ion batteries at high temperatures .

Result of Action

It’s worth noting that similar compounds have been used to improve the performance of lithium-ion batteries .

Action Environment

The action of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate may be influenced by environmental factors such as temperature and humidity. For instance, Ethyl 2-cyanoacrylate, a similar compound, polymerizes instantly in the presence of moisture .

Safety and Hazards

Zukünftige Richtungen

The future directions of a compound depend on its potential applications and ongoing research. For example, a new joint venture between Arkema (Colombes, France) and Cartell Chemical (Minxiong Township, Taiwan, Province of China) was formed to develop other cyanoacrylate esters that may be useful as engineering adhesives .

Eigenschaften

IUPAC Name |

ethyl 1-(2-cyanoethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-11-12(7-8)5-3-4-10/h6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKPLDDGGVCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180147 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1394041-66-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)

![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)